(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound “(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a fused heterocyclic system comprising a triazole ring fused with a thiadiazole moiety. Its structural uniqueness arises from the (E)-configured vinyl linker at position 6, connecting a thiophen-2-yl group, and a furan-2-yl substituent at position 2. This architecture enhances π-conjugation and electronic delocalization, which are critical for interactions with biological targets . The triazolothiadiazole core is known for its stability and adaptability in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
3-(furan-2-yl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS2/c1-4-10(18-7-1)12-14-15-13-17(12)16-11(20-13)6-5-9-3-2-8-19-9/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFQJDAVNCIJU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole and thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 319.4 g/mol. The structural features include a furan ring and a thiophene ring connected via a vinyl group to the triazolo-thiadiazole core.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Anticancer Activity
- Mechanism of Action : Compounds containing the triazole and thiadiazole moieties have shown promising anticancer activity through various mechanisms. These include inhibition of DNA and RNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
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Case Studies :
- A study reported that derivatives of thiadiazoles exhibited significant cytotoxicity against various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating potent activity .
- Another investigation into related compounds revealed that some triazolo-thiadiazoles achieved growth inhibition in cancer cells with GI50 values ranging from 0.20 to 2.58 μM .
Antibacterial Activity
Research indicates that compounds with thiadiazole and triazole structures possess antibacterial properties. For instance:
- Derivatives have been synthesized and tested for their ability to inhibit bacterial growth effectively .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Other Pharmacological Activities
- Anti-inflammatory : Some derivatives have shown potential anti-inflammatory effects by modulating inflammatory pathways.
- Antioxidant : The presence of furan and thiophene rings contributes to antioxidant activity by scavenging free radicals .
Data Table: Biological Activities Summary
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazole-thiadiazole moiety exhibit a range of biological activities. These include:
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Antimicrobial Activity:
- Compounds similar to (E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown efficacy against various bacterial and fungal strains. The presence of the thiadiazole ring enhances the antimicrobial properties due to its ability to interfere with microbial metabolism .
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Anticancer Properties:
- Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the disruption of tubulin polymerization, which is crucial for cancer cell division . In vitro tests have shown promising results against several cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer) .
- Antiviral Activity:
Case Study 1: Anticancer Activity
A study synthesized a series of triazolo-thiadiazole derivatives and evaluated their anticancer effects on various cell lines. The results indicated that subtle modifications in the structure could significantly enhance their anticancer activity by targeting specific cellular pathways involved in tumor growth .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives synthesized from furan and thiophene precursors. The study reported that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom (if present in analogs) or other leaving groups in similar triazolothiadiazoles undergoes nucleophilic substitution. For example:
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The thiophen-2-yl and furan-2-yl groups participate in electrophilic aromatic substitution (e.g., nitration, sulfonation) under acidic conditions .
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The vinyl group can act as a dienophile in Diels-Alder reactions, forming six-membered cycloadducts .
Cross-Coupling Reactions
The vinyl and heteroaromatic groups enable catalytic coupling reactions:
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Palladium-catalyzed couplings are particularly effective for modifying the thiophene or furan substituents .
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Nickel catalysts (e.g., NiCl₂(dppe)) have been used for C–S bond formation in related triazolothiadiazoles .
Oxidation and Reduction
The triazolothiadiazole core and substituents exhibit redox activity:
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Epoxidation of the vinyl group using m-CPBA is feasible but requires low temperatures to prevent side reactions .
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The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives under strong oxidizing conditions .
Cyclization and Ring-Opening
The fused triazolothiadiazole system participates in ring-modifying reactions:
Supramolecular Interactions
Noncovalent interactions influence reactivity and stability:
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C–H···N hydrogen bonds stabilize transition states during substitution .
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π–π stacking between thiophene/furan rings and aromatic reagents enhances catalytic coupling efficiency .
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Chalcogen bonds (S···π) direct regioselectivity in electrophilic attacks .
Thermal and Photochemical Reactivity
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Thermal decomposition occurs above 250°C, releasing SO₂ and NH₃.
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UV-induced [2+2] cycloaddition of the vinyl group forms dimeric structures under light.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Observations :
- Stereochemistry : The (E)-vinyl configuration maintains planarity, critical for π-π stacking in biological systems, as seen in analogs like .
- Substituent Bulk : Bulky groups (e.g., adamantyl in ) reduce planarity but enhance metabolic stability.
Pharmacological Activity Comparisons
Triazolothiadiazoles exhibit diverse biological activities depending on substituents:
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- Anticancer Activity : Microwave-synthesized analogs (e.g., ) show improved yield and efficacy, suggesting optimized synthetic routes could enhance the target compound’s potency.
- Anti-inflammatory Action : Compounds with naphthoxy groups () demonstrate reduced gastrointestinal toxicity, a model for improving the target’s safety profile.
- Antimicrobial Potential: Pyridyl and phenyl substituents () highlight the role of nitrogen-containing groups in enhancing antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
